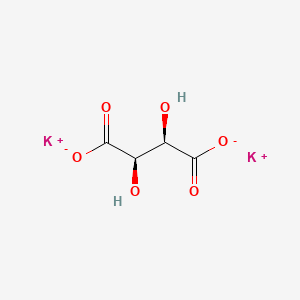
Potassium tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium tartrate is produced by reacting tartaric acid with potassium sodium tartrate (Rochelle salt) and potassium sulfate . The process involves filtration, purification, precipitation, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, this compound is prepared by heating tartaric acid with potassium hydroxide or potassium carbonate. The resulting solution is then filtered and crystallized to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Potassium tartrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce carbon dioxide and water.
Reduction: It can act as a reducing agent in certain chemical reactions.
Complexation: This compound forms complexes with metal ions, which is useful in various chemical processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: this compound can reduce metal ions in the presence of a suitable catalyst.
Complexation: It forms complexes with metal ions such as copper, iron, and zinc under aqueous conditions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Reduced metal ions and tartrate complexes.
Complexation: Metal-tartrate complexes.
Scientific Research Applications
Potassium tartrate has extensive applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a complexing agent for metal ions.
Biology: Employed in protein crystallization studies to understand protein structure and function.
Medicine: Utilized in pharmaceutical formulations and as a laxative.
Industry: Applied in the food industry as a leavening agent, stabilizer, and emulsifier.
Mechanism of Action
Potassium tartrate exerts its effects through several mechanisms:
Complexation: It forms stable complexes with metal ions, which can be used in various chemical and biological processes.
Reduction: Acts as a reducing agent, facilitating the reduction of metal ions in chemical reactions.
Laxative Effect: When used as a laxative, this compound irritates the gastrointestinal tract, inducing contractions and promoting bowel movements.
Comparison with Similar Compounds
Similar Compounds
Potassium bitartrate (cream of tartar): A potassium acid salt of tartaric acid, used in baking and as a stabilizer.
Sodium potassium tartrate (Rochelle salt): A double salt of tartaric acid, used in piezoelectric devices and as a reagent in chemical reactions.
Antimony this compound: Used as an emetic and in the treatment of parasitic infections.
Uniqueness
This compound is unique due to its ability to form stable complexes with metal ions and its versatility in various applications, from food additives to chemical reagents . Its dual role as a reducing agent and complexing agent makes it valuable in both industrial and research settings .
Properties
CAS No. |
40968-90-9 |
|---|---|
Molecular Formula |
C4H6KO6 |
Molecular Weight |
189.18 g/mol |
IUPAC Name |
dipotassium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |
InChI Key |
BPHVHMBNGQRCNN-ZVGUSBNCSA-N |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[K] |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[K] |
physical_description |
White crystalline or granulated powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







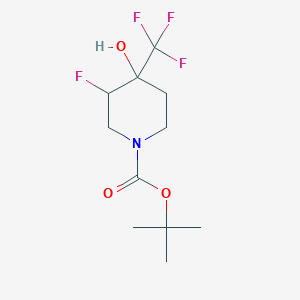
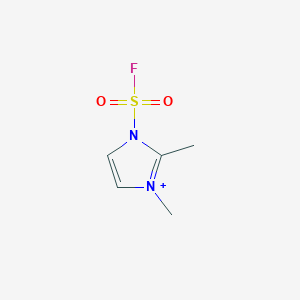

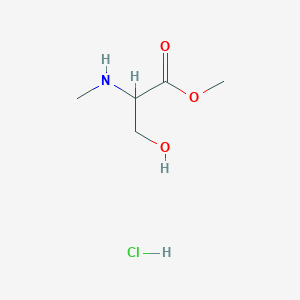
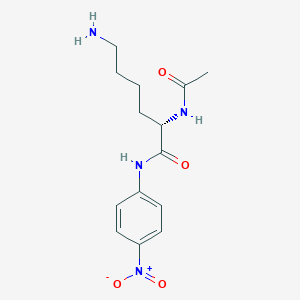
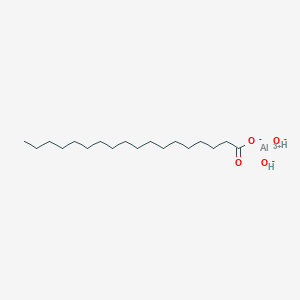
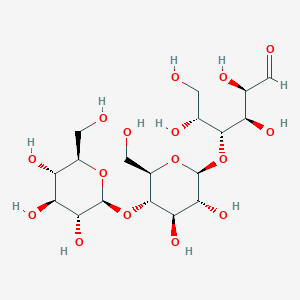
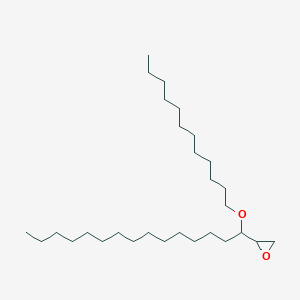
![2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B8099679.png)
